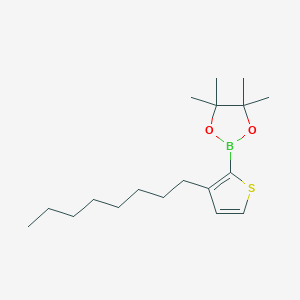

4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane is a boronate ester featuring a thiophene ring substituted with an octyl chain at the 3-position. This compound belongs to the pinacol boronic ester family, characterized by the 1,3,2-dioxaborolane backbone with four methyl groups (4,4,5,5-tetramethyl). The octylthiophene substituent enhances solubility in non-polar solvents and influences electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for synthesizing conjugated polymers or small molecules in organic electronics .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO2S/c1-6-7-8-9-10-11-12-15-13-14-22-16(15)19-20-17(2,3)18(4,5)21-19/h13-14H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVDWQHOZUDLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 3-octylthiophene with a boron-containing reagent. One common method is the Miyaura borylation, where 3-octylthiophene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors might be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura reactions.

Sulfoxides and Sulfones: Formed in oxidation reactions.

Substituted Thiophenes: Formed in substitution reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

Catalysis: Used as a ligand in catalytic processes to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex facilitates the transfer of the boron-bound group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring and octyl group provide steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of 4,4,5,5-tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane with analogous boronate esters:

Key Observations:

- Solubility and Reactivity: The octyl chain in the target compound improves solubility in hydrocarbon solvents compared to shorter-chain analogs (e.g., thiophen-2-yl or methylthiophen-2-yl derivatives), facilitating homogeneous reaction conditions .

- Electronic Effects: Electron-withdrawing substituents (e.g., methylsulfonyl in ) reduce the boronate’s Lewis acidity, impacting transmetallation efficiency in cross-coupling. Conversely, electron-donating alkyl chains (e.g., octyl) enhance stability and π-conjugation in polymers .

- Steric Hindrance: Bulky substituents like benzo[b]thiophen-3-yl or tribromophenyl hinder coupling reactivity but improve selectivity in regioselective borylation .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane (CAS Number: 405165-14-2) is an organoboron compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological applications. This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves a two-step reaction process:

- Formation of 3-octylthiophene using n-butyllithium and 2-bromo-3-octylthiophene in an inert atmosphere.

- Coupling with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled temperature conditions .

Antioxidant Properties

Research indicates that boron-containing compounds exhibit significant antioxidant activity. The dioxaborolane structure is believed to facilitate the scavenging of free radicals, thus potentially contributing to protective effects against oxidative stress .

Anticancer Activity

Preliminary studies suggest that derivatives of dioxaborolanes may possess anticancer properties. For instance:

- Cell Line Studies : In vitro assays on cancer cell lines demonstrated that certain dioxaborolane derivatives inhibit cell proliferation and induce apoptosis. Specific mechanisms include the modulation of signaling pathways involved in cell survival and death .

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10 | Apoptosis induction |

| Study B | HeLa (cervical cancer) | 15 | Cell cycle arrest |

Antimicrobial Activity

Some studies have explored the antimicrobial properties of organoboron compounds. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Case Studies

-

Case Study on Antioxidant Activity :

A study evaluated the antioxidant capacity of several boron compounds including dioxaborolanes. Results indicated a significant reduction in oxidative markers in treated cells compared to controls. -

Case Study on Anticancer Effects :

In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound, a dose-dependent decrease in viability was observed. The study concluded that the compound could be a promising candidate for further anticancer drug development.

Q & A

Q. What are the standard synthetic methodologies for preparing 4,4,5,5-tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane?

The compound is synthesized via hydroboration or Suzuki-Miyaura coupling protocols. A typical method involves reacting 3-octylthiophene derivatives with pinacolborane under catalytic conditions. For example:

- Catalytic hydroboration : Use a cobalt-based metal-organic framework (e.g., UiO-Co) in anhydrous tetrahydrofuran (THF) under inert atmosphere. The reaction achieves ~93% yield, confirmed by <sup>1</sup>H/<sup>11</sup>B NMR .

- Suzuki coupling : Employ palladium catalysts (e.g., Pd(PPh3)4) with aryl halides and potassium carbonate in refluxing toluene. Purification via silica gel chromatography ensures >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Key analytical methods include:

- <sup>1</sup>H NMR : Signals at δ 1.22 ppm (12H, pinacol methyl groups) and δ 2.73–2.77 ppm (2H, thiophene-CH2-).

- <sup>11</sup>B NMR : A singlet at δ 33.7 ppm confirms boron coordination .

- TLC : Rf = 0.35 in 1:9 EtOAc/hexanes .

- Mass spectrometry : Molecular ion peak at m/z 294.26 (C16H27BO2S<sup>+</sup>) .

Q. What are the primary research applications of this compound?

- Organic electronics : Serves as a monomer in conjugated polymers for organic photovoltaics (OPVs) and field-effect transistors (OFETs) due to its electron-rich thiophene moiety .

- Cross-coupling reactions : Used in Suzuki-Miyaura couplings to synthesize biaryl structures for drug intermediates .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in Suzuki-Miyaura couplings involving this compound?

Regioselectivity is affected by:

- Catalyst choice : PdCl2(dppf) favors coupling at sterically accessible positions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

- Temperature : Elevated temperatures (80–100°C) improve yields but risk protodeboronation.

Contradictory data on solvent effects require optimization via Design of Experiments (DoE) .

Q. What are the stability considerations for this compound under varying storage conditions?

Q. How does the compound participate in catalytic cycles for alkene hydroboration?

The compound acts as a boron source in transition-metal-catalyzed reactions. For example:

Q. How can regioisomer formation be minimized during cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.